N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(15-9-16-20(19-15)6-3-7-22-16)18-10-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,9,14H,3,6-8,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIURVKQGRLSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including its isochroman and pyrazolo rings, suggest a diverse range of biological activities.
Chemical Structure
The molecular formula of this compound is C₁₇H₁₉N₃O. The structure includes:
- Isochroman moiety : Contributes to the compound's pharmacological properties.
- Pyrazolo ring : Known for various biological activities.
- Carboxamide group : May enhance solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of various pyrazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results showed varying degrees of cytotoxicity depending on the specific structure and functional groups present in the compounds tested. The presence of the pyrazolo ring is thought to be crucial for this activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo Compound A | MCF-7 | 20 | Induces apoptosis |
| Pyrazolo Compound B | K562 | 15 | Inhibits proliferation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Studies have shown that certain pyrazolo derivatives can modulate inflammatory cytokines such as IL-6 and TNF-α. The ability to inhibit these cytokines suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been documented:
- Compounds with a pyrazolo structure have been reported to exhibit cognitive enhancement effects by modulating neurotransmitter systems. This activity is particularly relevant in the context of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Phosphodiesterase (PDE) Inhibition : Some studies suggest that pyrazolo derivatives may inhibit PDE4, an enzyme involved in inflammatory responses .
- Cytokine Modulation : The compound's ability to influence cytokine release plays a significant role in its anti-inflammatory properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Anti-cancer Study : A series of pyrazolo derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications in the chemical structure significantly affected their anticancer potency .
- Inflammation Study : Research demonstrated that certain derivatives could reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions .
Scientific Research Applications
Cancer Research
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to a significant increase in apoptotic cell populations in hepatocellular carcinoma (HCC) cells. Flow cytometric analysis indicated an increase in the subG1 phase of the cell cycle, which is indicative of DNA fragmentation associated with apoptosis.
- Inhibition of NF-κB : The compound has been found to decrease the DNA binding ability of NF-κB and reduce NF-κB-dependent luciferase expression in treated cells. This suggests that it may exert pro-apoptotic effects by disrupting NF-κB signaling.
The compound has been evaluated for its biological activity across various cancer cell lines:
| Cell Line | Observed Effect | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | Induction of apoptosis | |
| HCCLM3 (Liver Cancer) | Significant cytotoxicity | |
| Neuroblastoma N2a | Increase in GSK-3β Ser9 levels |
Hepatocellular Carcinoma
In a focused study on HCC cells, treatment with N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide resulted in a marked reduction in cell viability and increased apoptosis rates. The findings suggest that targeting NF-κB could be an effective strategy for treating liver cancer.
Neuroblastoma
The compound also exhibited inhibitory effects on GSK-3β activity in neuroblastoma cells. The increase in phosphorylated GSK-3β indicated potential therapeutic applications not only in cancer but also in neurodegenerative diseases where GSK-3β plays a critical role.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, this compound holds promise for:
- Cancer Therapy : As an agent that induces apoptosis and inhibits tumor growth through NF-κB signaling disruption.
- Neurodegenerative Diseases : Due to its effects on GSK-3β activity, it may have potential applications in conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrazolo-Oxazine Derivatives
- N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide : This derivative exhibits an IC₅₀ of 389 nM against phosphodiesterase 4C (PDE4C), attributed to its difluoromethoxy-pyridine substitution. The cyclopropyl group may reduce metabolic instability compared to bulkier substituents .
- Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone: With an IC₅₀ of 48.2 nM against PDE4C, the azetidine and chlorophenyl groups enhance potency, likely through hydrophobic interactions and π-stacking .
- 6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide : This isomer (pyrazolo[5,1-c]oxazine) demonstrates distinct regiochemical properties, influencing solubility and target selectivity .
Table 1: PDE4C Inhibitory Activity of Pyrazolo-Oxazine Analogs
| Compound | IC₅₀ (nM) | Key Substituents |
|---|---|---|
| N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | N/A | Isochroman-methyl |
| N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 389.0 | Cyclopropyl, difluoromethoxy-pyridine |
| Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone | 48.2 | Azetidine, 3-chlorophenyl |
Functional Group Modifications
- Isochroman vs.
- Chlorophenyl vs. Cyclopropyl : Chlorophenyl-substituted analogs (e.g., IC₅₀ = 48.2 nM) show higher PDE4C inhibition than cyclopropyl derivatives, suggesting halogen interactions enhance target binding .
Preparation Methods
Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid Derivatives
Cyclization to Form the Pyrazolo-Oxazine Core
The pyrazolo-oxazine ring system is synthesized via a cyclization reaction between 1H-pyrazole-3(2H)-one and 1,3-dibromopropane. Key steps include:
- Reagents : 1H-pyrazole-3(2H)-one, potassium carbonate (K₂CO₃), 1,3-dibromopropane, dimethylformamide (DMF).
- Conditions : Heating to 130°C for 30 minutes, followed by dropwise addition of 1,3-dibromopropane and stirring for 2 hours.
- Yield : 94% after silica gel chromatography.
Mechanism:
The reaction proceeds via base-mediated deprotonation of the pyrazole, followed by nucleophilic substitution with 1,3-dibromopropane to form the oxazine ring (Figure 1).
Introduction of the Carboxamide Group
The 2-carboxamide substituent is introduced through hydrolysis and amidation:
- Step 1 : Hydrolysis of a methyl ester intermediate (e.g., methyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate) using aqueous NaOH to yield the carboxylic acid.
- Step 2 : Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide to produce the carboxamide.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, reflux, 4h | 88% | |
| Amidation | NH₄OH, THF, 0°C → RT, 12h | 76% |
Preparation of Isochroman-3-ylmethyl Amine
Synthesis of Isochroman-3-carbaldehyde
Isochroman-3-carbaldehyde is synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives, followed by cyclization:
Reductive Amination to Isochroman-3-ylmethyl Amine
The aldehyde is converted to the primary amine via reductive amination:
- Reagents : Isochroman-3-carbaldehyde, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol.
- Conditions : Stirring at room temperature for 24 hours under nitrogen.
- Yield : 68%.
Optimization Notes:
- Use of NaBH₃CN over NaBH₄ improves selectivity for primary amines.
- Silica gel chromatography (eluent: DCM/MeOH 10:1) achieves >95% purity.
Amide Bond Formation: Coupling of Pyrazolo-oxazine Carboxylic Acid and Isochroman-3-ylmethyl Amine
Activation and Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Alternative Method: Acid Chloride Route
For large-scale synthesis, the acid chloride method is preferred:
- Reagents : Thionyl chloride (SOCl₂), isochroman-3-ylmethyl amine, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Reflux for 2 hours, followed by amine addition at 0°C.
- Yield : 78%.
Comparative Data:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIPEA | 85% | 98% |
| Acid chloride | SOCl₂, TEA | 78% | 95% |
Optimization of Reaction Conditions
Solvent Screening for Cyclization
DMF outperforms solvents like THF or acetonitrile in the cyclization step due to superior solubility of intermediates (Table 1).
Table 1: Solvent Effects on Pyrazolo-Oxazine Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| DMF | 130 | 2 | 94% |
| THF | 66 | 6 | 45% |
| Acetonitrile | 82 | 4 | 32% |
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
- EDCI/HOBt method : Higher yield but cost-prohibitive for industrial scale.
- Acid chloride route : Lower yield but scalable with SOCl₂ costing $0.50/g vs. EDCI at $12/g.
Environmental Impact
Waste streams from the DMF-based cyclization require specialized treatment, whereas the acid chloride route generates HCl gas, necessitating scrubbers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with aldehydes/ketones to form the pyrazole ring, followed by intramolecular cyclization for the oxazine moiety. Key steps include:
- Precursor preparation : Use of ethyl acetoacetate and hydrazine hydrate to generate pyrazole intermediates.
- Cyclization : Acid- or base-catalyzed conditions (e.g., triflic acid or Yb(OTf)₃) under controlled heating (60–100°C) to form the fused heterocyclic core .
- Optimization : Adjusting solvent polarity (e.g., ethanol or DMF), catalyst loading, and temperature gradients can improve yields (>70%) and purity (>95%). Parallel reaction monitoring via HPLC or TLC is critical for intermediate stability .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify ring fusion patterns and substituent positions (e.g., isochroman-methyl group integration at δ 3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₂₁N₃O₃: 328.16) .
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. What strategies are effective in resolving solubility challenges during preclinical safety assessments of pyrazolo-oxazine derivatives?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., basic amines or sulfonamides) to enhance aqueous solubility. For example, GDC-2394 (a related NLRP3 inhibitor) incorporated a methylamino group, improving solubility by 10-fold in PBS (pH 7.4) .
- Formulation optimization : Use co-solvents (e.g., PEG-300 or DMSO) or nanoemulsions to stabilize the compound in physiological buffers. Preclinical studies in cynomolgus monkeys demonstrated reduced renal toxicity after solubility enhancement .
Q. How do structural modifications (e.g., substituent position or ring fusion) influence the compound’s interaction with biological targets like PDE4 or NLRP3?
- Methodological Answer :
- Substituent effects :
- Aldehyde groups at position 2 (e.g., in 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde) enhance PDE4 inhibition (IC₅₀ = 12 nM) by forming hydrogen bonds with catalytic domains .
- Sulfonamide derivatives (e.g., GDC-2394) show selective NLRP3 binding via lipophilic efficiency (LLE >5) and reduced off-target effects .
- Ring fusion : Pyrazolo[5,1-b]oxazine scaffolds exhibit higher metabolic stability compared to pyrazolo[4,3-b] analogs due to reduced CYP3A4-mediated oxidation .
Q. How should researchers analyze discrepancies between in vitro potency (e.g., enzyme inhibition) and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma exposure (AUC), half-life (t₁/₂), and tissue distribution to identify bioavailability limitations. For example, GDC-2394 showed 90% oral bioavailability in rodents but required dose adjustments in primates due to species-specific metabolism .
- Target engagement assays : Use ex vivo biomarker analysis (e.g., IL-1β suppression for NLRP3 inhibitors) to confirm mechanism-of-action consistency across models .
- Metabolite screening : LC-MS/MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
